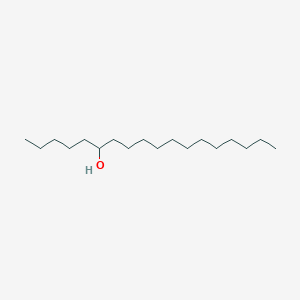

6-Octadecanol

Description

Historical Perspectives in Octadecanol Discovery and Early Investigations

The study of octadecanols dates back to the early 20th century, with initial research focusing on their fundamental chemical properties and methods of production. bloomtechz.com One of the most well-known isomers, 1-octadecanol (stearyl alcohol), was identified early on and found to occur naturally in sources like sperm whale oil. sigmaaldrich.com The German chemist O. Leland's discovery of the oxo reaction in 1938 was a significant milestone, providing a synthetic route to produce fatty alcohols from olefins. bloomtechz.com The industrial application of 1-octadecanol began in the 1930s, where it was utilized in the manufacturing of lubricants, emulsifiers, and surfactants. bloomtechz.com

Structural Isomerism within Octadecanol Compounds

Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms. In the case of octadecanol (C₁₈H₃₈O), numerous structural isomers exist, differing in the position of the hydroxyl (-OH) group along the 18-carbon chain or in the branching of the carbon skeleton itself. nih.govechemi.com

Positional isomers of octadecanol are characterized by the location of the hydroxyl group on the carbon chain. anaestheasier.com For instance, 1-octadecanol is a primary alcohol where the -OH group is at the terminal carbon, while 6-octadecanol is a secondary alcohol with the -OH group on the sixth carbon. ontosight.ainih.gov This difference in the hydroxyl group's position significantly influences the physical and chemical properties of the molecule.

Table 1: Comparison of 1-Octadecanol and this compound Properties

| Property | 1-Octadecanol | This compound |

|---|---|---|

| Synonyms | Stearyl alcohol, Octadecan-1-ol | 1-pentyl-1-tridecanol |

| Molecular Formula | C₁₈H₃₈O | C₁₈H₃₈O |

| Molecular Weight | 270.50 g/mol | 270.49 g/mol |

| Appearance | White, waxy solid | White, waxy solid |

| Melting Point | 56-59 °C | 56-58°C |

| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, benzene, acetone. alfa-chemistry.combloomtechz.com | Insoluble in water; soluble in organic solvents like ethanol and chloroform. ontosight.ai |

| CAS Number | 112-92-5 | 105772-53-0 |

Data sourced from multiple references. alfa-chemistry.combloomtechz.comontosight.ainih.govchemsrc.comchemsrc.comlarodan.comstenutz.eu

Other positional isomers of octadecanol include 2-octadecanol, 3-octadecanol, 4-octadecanol, 5-octadecanol, 7-octadecanol, 8-octadecanol, and 9-octadecanol. nih.gov

Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. A key concept in stereochemistry is chirality, which refers to a molecule that is non-superimposable on its mirror image. tru.ca This property arises from the presence of a chiral center, typically a carbon atom bonded to four different substituent groups. vedantu.com

While 1-octadecanol is an achiral molecule as no carbon atom is bonded to four different groups, this compound possesses a chiral center at the sixth carbon atom. ncats.io This carbon is attached to a hydrogen atom, a hydroxyl group, a pentyl group (CH₃(CH₂)₄-), and a dodecyl group (-(CH₂)₁₁CH₃). Consequently, this compound can exist as two different stereoisomers (enantiomers) that are mirror images of each other.

Significance of Octadecanol in Chemical Science and Interdisciplinary Research

Octadecanols, as a class of compounds, are significant in both fundamental and applied chemical sciences. Their amphiphilic properties make them excellent emulsifiers, thickeners, and emollients in the cosmetics industry. atamanchemicals.comebi.ac.uk They are also used in the pharmaceutical industry as stabilizers in creams and ointments and have been investigated for use in controlled-release drug delivery systems. chemicalbook.comatamanchemicals.com

In materials science, octadecanols are utilized as phase change materials (PCMs) for thermal energy storage due to their high latent heat of fusion. researchgate.net Furthermore, they serve as chemical intermediates in the synthesis of other valuable compounds, such as surfactants and plasticizers. ontosight.aiontosight.ai

Overview of Current Research Trajectories on Octadecanol

Current research on octadecanols continues to explore their diverse applications. Studies are being conducted on their use in nanotechnology, for instance, as a component in the synthesis of nanoparticles for drug and gene delivery. sigmaaldrich.com Research is also focused on improving the thermal conductivity of octadecanol-based phase change materials for more efficient energy storage. researchgate.net Additionally, catalytic methods for the efficient and environmentally friendly production of fatty alcohols like octadecanol from fatty acid esters are an active area of investigation. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

105772-53-0 |

|---|---|

Molecular Formula |

C18H38O |

Molecular Weight |

270.5 g/mol |

IUPAC Name |

octadecan-6-ol |

InChI |

InChI=1S/C18H38O/c1-3-5-7-8-9-10-11-12-13-15-17-18(19)16-14-6-4-2/h18-19H,3-17H2,1-2H3 |

InChI Key |

CFOUQYMFDDXZEG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCC)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Octadecanol

Classical and Contemporary Synthesis Routes for Octadecanol

The conversion of fatty acids and their ester derivatives into fatty alcohols is a cornerstone of industrial oleochemistry. These methods generally involve the reduction of a carbonyl group to a primary or secondary alcohol.

Direct Reduction of Fatty Esters and AcidsCurrent time information in Bangalore, IN.

The direct reduction of the carboxylic acid group is a common laboratory and industrial method for producing fatty alcohols. For 6-octadecanol, the precursor is 6-octadecenoic acid, also known as petroselinic acid. ontosight.ailarodan.com

Lithium aluminum hydride (LiAlH₄) is a potent and versatile reducing agent capable of converting carboxylic acids and esters into primary alcohols. masterorganicchemistry.combiotrend.com It is a strong source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon of the carboxylic acid or ester. masterorganicchemistry.com While NaBH₄ is not powerful enough for these conversions, LiAlH₄ effectively reduces these functional groups. libretexts.org

The reaction with a carboxylic acid proceeds through an initial deprotonation of the acidic proton, followed by the reduction of the resulting carboxylate salt. libretexts.org In the case of an ester, the mechanism involves nucleophilic addition of the hydride to the carbonyl, elimination of the alkoxy leaving group to form an intermediate aldehyde, which is then rapidly reduced again to the primary alcohol. masterorganicchemistry.com For the synthesis of this compound from 6-octadecenoic acid, LiAlH₄ would reduce the carboxylic acid group to a primary alcohol, while also reducing the carbon-carbon double bond, ultimately yielding this compound. The general reactivity of LiAlH₄ is summarized in the table below.

| Functional Group | LiAlH₄ Reduction Product |

| Aldehyde | Primary Alcohol |

| Ketone | Secondary Alcohol |

| Carboxylic Acid | Primary Alcohol |

| Ester | Primary Alcohol |

| Amide | Amine |

| Nitrile | Amine |

| This table illustrates the general reactivity of Lithium Aluminum Hydride with various functional groups. masterorganicchemistry.combiotrend.comwikipedia.org |

Derivatization Strategies for Functionalized Octadecanol Compounds

Esterification Reactions for Hydrophobic Derivatives

Esterification is a fundamental strategy for increasing the hydrophobicity of molecules containing hydroxyl groups. In the case of octadecanol, this reaction is employed to create nonpolar derivatives for specific applications, such as enhancing fat removal in analytical sample preparation.

A notable example is the synthesis of hydrophobic alginic acid derivatives. rsc.orgnih.gov Alginic acid, a natural polysaccharide, can be chemically modified through ultrasound-assisted esterification with octadecanol. rsc.org This eco-friendly method significantly shortens the reaction time from 72 hours to just 2 hours. rsc.org In this heterogeneous synthesis, the reaction occurs at the interface between the solid alginic acid and the liquid medium containing the alcohol. rsc.org The resulting product, hydrophobic alginic acid–octadecanol (HAA-C18), demonstrates a high degree of esterification, determined to be 59.4 ± 3.1%. rsc.org This modification renders the polymer effective at removing fats from food samples, with HAA-C18 showing the highest fat removal percentage (77% to 83%) compared to derivatives with shorter alkyl chains. nih.govresearchgate.netugent.be The increased hydrophobicity is attributed to the incorporation of the long C18 alkyl chain from octadecanol onto the alginic acid backbone. rsc.org

Esterification of Alginic Acid with Various Alcohols

| Hydrophobic Derivative | Alcohol Reactant | Degree of Esterification (DE) | Fat Removal Efficiency |

|---|---|---|---|

| HAA-C1 | Methanol (B129727) | 63.7 ± 4.6% | Lower than HAA-C18 |

| HAA-C4 | Butanol | 57.3 ± 2.7% | Lower than HAA-C18 |

| HAA-C18 | Octadecanol | 59.4 ± 3.1% | 77% - 83% |

Oxidation and Reduction Pathways of Octadecanol

The oxidation and reduction of the hydroxyl group in octadecanol are key pathways for its metabolism and for the synthesis of related compounds like aldehydes and carboxylic acids.

Oxidation Pathways

Various chemical methods can also achieve the oxidation of octadecanol. For instance, palladium acetate (B1210297) (Pd(OAc)₂) in the presence of a perfluoroalkylated-pyridine ligand and molecular oxygen can oxidize octadecanol to its corresponding aldehyde with 100% selectivity at 55% conversion. csic.es The choice of catalyst and reaction conditions is critical to control the final product. Using a stoichiometric amount of oxygen with certain catalysts can yield the aldehyde, while an excess of oxygen and longer reaction times lead to the formation of the carboxylic acid. csic.es

Catalytic Oxidation of Octadecanol

| Catalyst System | Oxidant | Product | Yield/Selectivity | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Perfluoroalkylated-pyridine | O₂ | Octadecanal (B32862) | 100% Selectivity at 55% Conversion | csic.es |

| Fatty Alcohol Oxidase (FAO) & Fatty Aldehyde Dehydrogenase (FALDH) | Biological | Octadecanoic Acid | Sequential biological oxidation | nih.gov |

Reduction Pathways

Conversely, this compound can be synthesized via the reduction of its corresponding carboxylic acid, stearic acid. This process, known as hydrodeoxygenation (HDO), is a significant pathway for converting biomass-derived lipids into valuable fatty alcohols. mdpi.com The reaction involves the catalytic hydrogenation of the carboxylic acid group. atamanchemicals.com For example, the HDO of stearic acid to stearyl alcohol (1-octadecanol) can be effectively catalyzed by cobalt nanoparticles coated with a carbon layer (Co@CD-500). mdpi.com This catalyst demonstrates high yields, reaching 83% even after five recycling runs. mdpi.com The reaction pathway involves the adsorption and activation of the carboxylic acid and hydrogen on the catalyst surface, leading to the formation of an aldehyde intermediate, which is then further reduced to the alcohol. mdpi.comresearchgate.net Similarly, oleic acid can be converted to octadecanol through transfer hydrogenation using reduced cobalt nanoparticles as a catalyst. mdpi.com

Synthesis of Octadecanol via Reduction

| Starting Material | Catalyst | Reaction Type | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Stearic Acid | Co@CD-500 | Hydrodeoxygenation (HDO) | Stearyl Alcohol (1-Octadecanol) | 83% yield maintained after 5 catalyst runs. | mdpi.com |

| Oleic Acid | Reduced Cobalt Nanoparticles (Co-350) | Transfer Hydrogenation | Octadecanol | High catalytic activity attributed to Coδ+ and Co0 species. | mdpi.com |

Conjugation with Polymers and Macromolecules

Conjugating octadecanol to polymers and other macromolecules is a strategy to create materials with novel properties, combining the characteristics of the fatty alcohol with the structural features of the polymer. Polymer-drug and polymer-protein conjugates are established as advanced therapeutic systems, and similar principles apply to the modification of polymers with fatty alcohols. nih.gov The goal of such conjugation is often to alter properties like solubility, stability, and hydrophobicity. nih.gov

A prime example is the previously mentioned synthesis of hydrophobic alginic acid-octadecanol (HAA-C18). rsc.orgnih.gov Alginic acid is a polysaccharide, a natural polymer. rsc.org The covalent attachment of octadecanol via an ester bond transforms the naturally hydrophilic polymer into a hydrophobic derivative. rsc.orgresearchgate.net This modification is achieved using a simple, cost-effective, and environmentally friendly ultrasound-assisted method. rsc.orgugent.be The resulting HAA-C18 conjugate has been successfully used as a sorbent for removing fat from complex samples, demonstrating the functional impact of the conjugation. nih.govresearchgate.net

The general principle involves using coupling agents or activating functional groups to form a stable covalent bond between the polymer and the molecule of interest. medcraveonline.com In the case of HAA-C18, the carboxyl groups of alginic acid react with the hydroxyl group of octadecanol. rsc.org This approach of conjugating fatty alcohols to biopolymers opens avenues for developing new materials for diverse applications, from sample analysis to potentially creating advanced biomaterials with tailored surface properties.

Conjugation of Octadecanol with Alginic Acid

| Polymer/Macromolecule | Conjugated Molecule | Conjugation Method | Resulting Conjugate | Modified Property | Reference |

|---|---|---|---|---|---|

| Alginic Acid | Octadecanol | Ultrasound-assisted esterification | HAA-C18 | Increased hydrophobicity; enhanced fat sorption | rsc.orgnih.govresearchgate.net |

Biochemical Roles and Metabolic Pathways Involving Octadecanol

Occurrence and Distribution of Octadecanol in Biological Systems

Octadecanol is found naturally in small amounts across various biological products, including waxes, oils, and fats ontosight.ai. Its widespread detection underscores its significance as a naturally occurring compound.

Octadecanol (specifically 1-octadecanol, also known as stearyl alcohol) is recognized as a plant metabolite atamanchemicals.comebi.ac.uknih.govatamankimya.comatamankimya.comnih.gov. It is a component of the complex mixture of phytochemicals found in various plant species.

Octadecanol (1-octadecanol) has been identified as an algal metabolite atamanchemicals.comebi.ac.uknih.govatamankimya.comatamankimya.comnih.gov. For instance, the red alga Gracilaria vermiculophylla contains long-chain aliphatic alcohols, including 1-octadecanol encyclopedia.pub. Research has also explored the production of octadecanol in engineered cyanobacteria, such as Synechocystis, through the heterologous expression of fatty acetyl-CoA reductases frontiersin.org. While an octadecanol monolayer has been studied for water-saving applications, its impact on blue-green algae suggests potential toxicity to certain algal types atlasofscience.org.

Octadecanol (1-octadecanol) is an endogenous compound found in mammalian and human systems, where it plays a role as a human metabolite atamanchemicals.comebi.ac.uknih.govatamankimya.comatamankimya.comnih.gov. It is naturally present in human sebaceous lipids and has been isolated from various mammalian glands and organs oecd.org. In the human body, 1-octadecanol is involved in the biosynthesis of lipids and other cellular constituents, and it can enter metabolic pathways for energy production, being readily converted to stearic acid atamankimya.compharmacompass.com. The metabolism of fatty alcohols, including octadecanol, is impaired in certain inherited human peroxisomal disorders like Sjögren-Larsson syndrome ebi.ac.ukwikipedia.org.

Octadecanol has been detected as a component in insect pheromone systems gerli.com. Fatty alcohols, including octadecanol, are known to be major components in the male-produced pheromone mixtures of certain bumblebee species, such as Bombus lucorum nih.gov. These alcohols can serve as pheromones or pheromone precursors, and variations in fatty acyl reductase (FAR) enzymatic specificities can influence the diversity of pheromone signals in insects like moths nih.govnih.gov. In budgerigars, glandular octadecanol, nonadecanol, and eicosanol (B47690) have shown higher relative abundance in males, suggesting their role as putative male pheromone components oup.com.

Octadecanol has been identified in extracts from various natural sources:

Abelmoschas moschatus : The flower extract of Abelmoschas moschatus (musk mallow) has been found to contain 1-octadecanol, among other bioactive compounds hillpublisher.comiosrjournals.orgresearchgate.net.

Citrus maxima : The rind of Citrus maxima (grapefruit) contains 1-octadecanol researchgate.netumpr.ac.idumpr.ac.idresearchgate.net. This compound was identified in the ethyl acetate (B1210297) fraction of the rind extract researchgate.netumpr.ac.idumpr.ac.id.

Quercus species : Octadecanol has been reported as an aliphatic alcohol present in Quercus species (oaks), such as Quercus faginea mdpi.comresearchgate.net. In the sapwood of Quercus faginea, octadecanol was identified along with other long-chain alcohols like docosanol and tetracosanol mdpi.com.

The following table summarizes the occurrence of Octadecanol in various biological systems and natural extracts:

| Biological System/Natural Extract | Specific Compound (if differentiated) | Reference |

| Plants (general) | Octadecanol (1-octadecanol) | atamanchemicals.comebi.ac.uknih.govatamankimya.comatamankimya.comnih.gov |

| Algae (general) | Octadecanol (1-octadecanol) | atamanchemicals.comebi.ac.uknih.govatamankimya.comatamankimya.comnih.gov |

| Gracilaria vermiculophylla | 1-Octadecanol | encyclopedia.pub |

| Cyanobacteria (Synechocystis) | Octadecanol | frontiersin.org |

| Mammalian/Human Systems | Octadecanol (1-octadecanol) | atamanchemicals.comebi.ac.uknih.govatamankimya.comatamankimya.comnih.govoecd.org |

| Insect Pheromone Systems | Octadecanol | gerli.comnih.govoup.com |

| Abelmoschas moschatus | 1-Octadecanol | hillpublisher.comiosrjournals.orgresearchgate.net |

| Citrus maxima | 1-Octadecanol | researchgate.netumpr.ac.idumpr.ac.idresearchgate.net |

| Quercus species | Octadecanol | mdpi.comresearchgate.net |

Metabolic Pathways and Enzymes Associated with Octadecanol

Octadecanol is involved in metabolic pathways, particularly those related to fatty acid and lipid metabolism. In mammals, 1-octadecanol can be readily converted to stearic acid, a common constituent of mammalian tissue, and enters metabolic pathways for energy production atamankimya.compharmacompass.com. The biosynthesis of fatty alcohols, including octadecanol, can occur through the reduction of fatty acids ontosight.ai. Enzymes such as fatty acyl-CoA reductases (FARs) are crucial in the production of long-chain alcohols like octadecanol, as demonstrated in engineered microbial systems frontiersin.orgnih.gov. In insects, FAR enzymes are specifically recruited for the biosynthesis of fatty alcohols that function as pheromones or pheromone precursors nih.gov. The metabolism of fatty alcohols is known to be impaired in certain inherited human peroxisomal disorders, indicating specific enzymatic involvement in their processing ebi.ac.ukwikipedia.org.

Catabolic and Anabolic Pathways of OctadecanolOctadecanol is involved in both catabolic (breakdown) and anabolic (synthesis) pathways within the cellthegoodscentscompany.comwikidata.org.

Catabolic Pathways: The primary catabolic pathway for octadecanol involves its sequential oxidation to octadecanal (B32862) and then to stearic acid, as mediated by the FAO complex, including FALDH atamanchemicals.comatamankimya.comwikipedia.org. Once converted to stearic acid, it can enter the β-oxidation pathway to generate energy in the form of ATP, or be utilized for other metabolic purposes atamanchemicals.com. Studies have shown that absorbed fatty alcohols are mainly oxidized to their corresponding fatty acids and subsequently follow the metabolism of fatty acids to form triglycerides atamanchemicals.com. A small fraction of long-chain alcohols can also be conjugated with glucuronic acid and excreted thegoodscentscompany.comwikidata.org.

Anabolic Pathways: Anabolically, octadecanol serves as a building block for the synthesis of complex lipids. As detailed in Section 3.2.2, it is a crucial precursor for plasmalogen biosynthesis fishersci.ca. Additionally, in conditions where fatty alcohol catabolism is impaired, octadecanol can be shunted into alternative anabolic pathways, leading to the synthesis of wax esters and 1-O-alkyl-2,3-diacylglycerols atamanchemicals.com. This highlights the cell's ability to divert excess fatty alcohols into storage or alternative lipid structures when their primary oxidative pathway is compromised.

Biochemical Implications of Aberrant Octadecanol MetabolismDisruptions in the normal metabolic pathways of octadecanol and other long-chain fatty alcohols can have significant biochemical and clinical implications. The most well-characterized condition associated with aberrant octadecanol metabolism is Sjögren-Larsson syndrome (SLS).

SLS is an autosomal recessive disorder caused by mutations in the ALDH3A2 gene, leading to a deficiency in FALDH activity atamankimya.com. This deficiency impairs the oxidation of fatty aldehydes and, consequently, fatty alcohols, resulting in their accumulation within various tissues atamanchemicals.comatamankimya.comwikipedia.org. Patients with SLS exhibit elevated levels of long-chain fatty alcohols, including octadecanol, in plasma, cultured fibroblasts, and keratinocytes atamanchemicals.com.

The accumulation of octadecanol and other fatty alcohols in SLS leads to their diversion into alternative biosynthetic pathways. For instance, in SLS keratinocytes, there is a significant increase in the synthesis of wax esters and 1-O-alkyl-2,3-diacylglycerols, while the incorporation of octadecanol into fatty acids and triglycerides is reduced.

Table 1: Lipid Abnormalities in Sjögren-Larsson Syndrome Keratinocytes

| Lipid Class | Normal Keratinocytes (pmol/mg protein) | SLS Keratinocytes (pmol/mg protein) | Fold Increase in SLS |

| Hexadecanol (B772) (16:0-OH) | Low | Greatly Increased | - |

| Octadecanol (18:0-OH) | Low | Greatly Increased | - |

| Total Fatty Alcohol Content | - | - | ~45-fold |

| Wax Esters | - | - | 5.6-fold |

| 1-O-alkyl-2,3-diacylglycerols | - | - | 7.5-fold |

The biochemical consequences of fatty alcohol accumulation in SLS are thought to contribute to the characteristic clinical triad (B1167595) of ichthyosis (dry, scaly skin), mental retardation, and spasticity atamankimya.com. Beyond SLS, elevated octadecanol levels have also been observed in patients with the autosomal recessive form of rhizomelic chondrodysplasia punctata (AR-RCDP), another peroxisomal disorder characterized by deficient plasmalogen synthesis. Furthermore, alterations in fatty alcohol metabolism can contribute to broader lipid remodeling processes and have been implicated in conditions like ferroptosis, where long-chain saturated fatty alcohols like 1-octadecanol can sensitize cells to this form of regulated cell death.

Accumulation of Fatty Alcohols in Metabolic Disorders

Abnormal accumulation of fatty alcohols, including octadecanol, has been observed in specific metabolic disorders. Patients diagnosed with autosomal recessive rhizomelic chondrodysplasia punctata (AR-RCDP) exhibit elevated plasma octadecanol levels. nih.gov Furthermore, cultured skin fibroblasts from AR-RCDP patients demonstrated a six-fold increase in hexadecanol accumulation when incubated with palmitate, alongside a two- to seven-fold increase in hexadecanol synthesis attributed to elevated acyl-CoA reductase activity. nih.gov This accumulation in AR-RCDP is linked to impaired incorporation of fatty alcohol into ether lipids. nih.gov

Similarly, individuals with Sjögren-Larsson syndrome (SLS), an autosomal recessive neurocutaneous disorder characterized by ichthyosis, mental retardation, and spasticity, show a significant accumulation of long-chain fatty alcohols, including hexadecanol, octadecanol, and octadecenol, in their plasma and cultured fibroblasts and keratinocytes. hmdb.caebi.ac.uknih.gov In SLS keratinocytes, the total fatty alcohol content was found to be 45-fold higher than normal. nih.gov This accumulation is primarily due to deficient activity of fatty aldehyde dehydrogenase (FALDH), an enzyme crucial for fatty alcohol metabolism. nih.gov

Table 1: Fatty Alcohol Accumulation in Sjögren-Larsson Syndrome (SLS) Keratinocytes nih.gov

| Compound | Fold Increase in SLS Keratinocytes (vs. Normal) |

| Hexadecanol | Greatly increased |

| Octadecanol | Greatly increased |

| Octadecenol | Variably increased |

| Total Fatty Alcohol | 45-fold |

Diversion to Alternative Biosynthetic Routes in Pathological States

In pathological states such as Sjögren-Larsson syndrome (SLS), the deficiency of fatty aldehyde dehydrogenase (FALDH) not only leads to the accumulation of fatty alcohols but also their diversion into alternative biosynthetic pathways. nih.gov Specifically, in SLS keratinocytes, the impaired metabolism of fatty alcohols, including octadecanol, results in increased levels of wax esters and 1-O-alkyl-2,3-diacylglycerols. nih.gov The incorporation of radioactive octadecanol into fatty acid and triglyceride was significantly reduced in SLS keratinocytes (24% and 13% of normal, respectively), while its incorporation into wax esters and 1-O-alkyl-2,3-diacylglycerols was increased by 2.5-fold and 2.8-fold, respectively. nih.gov

Alterations in Cellular Lipid Composition Due to Metabolic Dysregulation

Metabolic dysregulation, particularly in conditions like Sjögren-Larsson syndrome (SLS), leads to pronounced alterations in cellular lipid composition. nih.gov The deficiency in fatty aldehyde dehydrogenase (FALDH) in SLS keratinocytes results in striking lipid abnormalities. nih.gov These include a substantial increase in the levels of free fatty alcohols such as hexadecanol, octadecanol, and octadecenol. nih.gov Concurrently, there is an observed increase in complex lipids like wax esters (5.6-fold increase) and 1-O-alkyl-2,3-diacylglycerols (7.5-fold increase). nih.gov These lipid compositional changes are distinct from those observed in fibroblasts and are thought to contribute to the stratum corneum dysfunction and ichthyosis characteristic of SLS. nih.gov

Biological Functionality and Bioactivity of Octadecanol and its Natural Derivatives

Octadecanol, often referring to 1-octadecanol or stearyl alcohol, and its natural derivatives, have been investigated for various biological activities.

Antioxidant and Antimicrobial Properties

Octadecanol has been identified as a component in various plant extracts that exhibit antioxidant and antimicrobial properties. For instance, n-octadecanol, found in the petroleum ether extract of Phoenix fruits, contributes to its potential antioxidant activity. researchgate.net Similarly, the ethanolic extract of Epilobium angustifolium L., containing octadecanol and hexadecanol, demonstrated antioxidant activity. dergipark.org.tr

In terms of antimicrobial activity, 1-octadecanol has been associated with antibacterial effects against Staphylococcus aureus. scielo.br Studies on long-chain fatty alcohols indicate that their antibacterial activity varies with the length of the aliphatic carbon chain, with those having 12 or 13 carbons showing the greatest growth-inhibitory activity, and those with more than 17 carbon atoms having hardly any antimicrobial activity. nih.gov However, 1-octadecanol has been reported to be present in extracts, such as those from Bacillus sp. and Commelina maculata, which exhibit antibacterial properties. scielo.brphytojournal.com Extracts of Nigella sativa L. containing octadecanol also showed antimicrobial activity against various bacterial and yeast strains. nih.gov

Anti-inflammatory and Hypocholesterolemic Activities

Octadecanol and its derivatives have shown promise in anti-inflammatory and hypocholesterolemic applications. 1-Octadecanol, isolated from plants like Peristrophe roxburghiana and Myrica esculenta Buch. Ham., has demonstrated anti-inflammatory activity in both in vitro and in vivo models. researchgate.netproquest.comsigmaaldrich.com For example, 1-octadecanol from Peristrophe roxburghiana showed significant anti-inflammatory effects by normalizing cytokine levels (TNF-α, IL-1β, and IL-6) in LPS-simulated RAW 264.7 cells and carrageenan-induced inflammation in BALB/c mice. researchgate.net

Regarding hypocholesterolemic activity, n-octadecanol has been associated with cholesterol-lowering potential. scielo.brphytojournal.com A mixture of "wood alcohols," which includes octadecanol, eicosanol, docosanol, tetracosanol, or hexacosanol, when combined with "wood sterols," has demonstrated a synergistic effect in lowering serum cholesterol, particularly LDL cholesterol, suggesting a nutraceutical potential applicable in the treatment of obesity. scielo.brpatentinspiration.com

Larvicidal Activity

1-Octadecanol has been identified as a significant constituent in plant essential oils exhibiting larvicidal properties. For instance, 1-octadecanol constituted 15.90% of the essential oil from Ruta montana, which demonstrated strong larvicidal activity against fourth-instar larvae of Culiseta longiareolata (L4), with an LC50 value of 30.24 ppm. researchgate.netresearchgate.net This suggests that octadecanol may contribute to the efficacy of natural extracts as biocides for mosquito control. researchgate.net

Contributions to Semiochemical Signaling

The role of specific octadecanol isomers, such as 6-Octadecanol, in semiochemical signaling is not well-defined in current research. While various long-chain fatty alcohols, including "octadecanol," have been identified as components of semiochemical blends in diverse organisms, explicit studies isolating and characterizing the semiochemical activity of this compound are scarce.

General "octadecanol" (often referring to 1-octadecanol) has been implicated in chemical communication across different species:

Insects:

"Octadecanol" has been identified as a component of the host-marking pheromone (HMP) in the South American fruit fly, Anastrepha fraterculus. This HMP, produced by mated females, plays a role in deterring further oviposition embrapa.br.

In moths, "octadecanol" has been found in male complexes, such as those of Heliothis virescens. Studies have demonstrated the sensitivity of olfactory receptor neurons in both male and female moths to "octadecanol," suggesting its behavioral relevance. An increase in female abdominal extension, indicating sexual excitement, has been observed in response to "hexadecanol" and "octadecanol" components of male complexes pnas.org.

"1-Octadecanol" is also listed as a component of the honey bee alarm pheromone nih.gov.

In the two-spotted ladybird, Adalia bipunctata, "1-Octadecanol" has been reported among compounds found in the context of aggregation researchgate.net.

"1-Octadecanol" was identified as a compound extracted from female Cerconota anonella (Annona fruit borer) that elicited antennal depolarization in male borers and was attractive in laboratory bioassays nih.gov.

Male bumble bees, such as Bombus lucorum, produce mandibular gland pheromones (MMPs) that include "octadecanol" among other electroantennogram-active compounds, contributing to species-specific pheromone composition biorxiv.org.

"1-Octadecanol" has been identified as the odorant Drosophila melanogaster flies use to sense ant presence, leading to an adaptive egg-burying behavior oup.com.

Birds: "Octadecanol" has been suggested as a potential female pheromone candidate in Bengalese finches, with its relative abundance being higher in females compared to males in uropygial gland secretions researchgate.net. Volatile "octadecanol" was also found in the uropygial preen gland secretions of male budgerigars and considered a putative male pheromone candidate gerli.com.

Other Vertebrates: Long-chain alcohols, including C18 alcohols, have been reported in the femoral glands of male lizards like Acanthodactylus boskianus, playing a role in chemical communication as scent marking pheromones atamanchemicals.com. However, "octadecanol" was notably not detected in the femoral gland secretions of Sceloporus lizards, despite being a known putative lizard pheromone researchgate.net.

While these instances highlight the general involvement of octadecanols in semiochemical communication, specific data tables or detailed research findings exclusively on the semiochemical functions of the this compound isomer are not available in the provided search results. The term "octadecanol" in these contexts broadly refers to the 18-carbon saturated alcohol, with 1-octadecanol being the most common and well-characterized isomer.

Advanced Applications and Functional Materials Incorporating Octadecanol

Octadecanol as a Phase Change Material (PCM) for Thermal Energy Management

1-Octadecanol is a well-studied organic phase change material (PCM), valued for its high latent heat of fusion (around 240 J/g), a phase transition temperature suitable for low-to-medium temperature applications (approximately 56-58°C), and good thermal stability mdpi.combuct.edu.cnnih.gov. PCMs function by absorbing and releasing large amounts of thermal energy at a nearly constant temperature during their solid-liquid phase transition, making them ideal for applications like solar energy utilization, waste heat recovery, and thermal regulation in buildings and electronics mdpi.comnih.gov.

However, like many organic PCMs, 1-Octadecanol suffers from inherently low thermal conductivity, which impedes the rate of heat transfer during charging and discharging cycles mdpi.comresearchgate.net. To overcome this limitation and prevent leakage in its molten state, 1-Octadecanol is frequently integrated into composite structures, forming Composite Phase Change Materials (CPCMs) mdpi.comresearchgate.net.

Development of Composite Phase Change Materials (CPCMs)

The development of CPCMs involves incorporating 1-Octadecanol into a stable supporting matrix. This approach not only enhances thermal conductivity but also provides structural stability, preventing the liquid PCM from leaking mdpi.comrepec.org. Research has focused on various support materials, including carbonaceous nanomaterials, metal oxides, and polymers.

Carbon-based nanomaterials are excellent candidates for enhancing the thermal properties of 1-Octadecanol due to their high thermal conductivity and large surface area nih.govresearchgate.net.

Expanded Graphite (B72142) (EG): EG is a porous, lightweight material that can effectively adsorb and encapsulate 1-Octadecanol nih.govmdpi.com. A composite PCM with 1-Octadecanol adsorbed into a network of EG and a sorbitol derivative demonstrated a high thermal conductivity of 4.276 W/(m·K) while maintaining a high phase change enthalpy nih.gov.

Carbon Nanotubes (CNTs): The addition of CNTs to 1-Octadecanol has been shown to significantly improve thermal transport properties mdpi.comnih.gov. In one study, incorporating 3 wt% CNTs into 1-Octadecanol increased its thermal conductivity by 1.5 times and thermal diffusivity by 1.2 times compared to the pure alcohol mdpi.com. Another research effort created a composite by grafting 1-Octadecanol onto functionalized multi-walled carbon nanotubes (MWCNTs), which resulted in a 262.5% enhancement in thermal conductivity while retaining a high latent heat of 267.7 J/g, very close to that of pure 1-Octadecanol (269.3 J/g) researchgate.netkfupm.edu.sa.

Graphene: Graphene, a single layer of carbon atoms, offers remarkable thermal conductivity enhancement. The addition of approximately 4 wt% graphene to 1-Octadecanol increased the composite's thermal conductivity by nearly 140% (2.5-fold) with only a minor (15.4%) reduction in the heat of fusion acs.org. In another study, a composite using modified graphene oxide (KGO) at just 3 wt% increased the thermal conductivity of 1-Octadecanol by 125.5% and improved heat storage and release rates by 38.1% and 45.3%, respectively bohrium.com.

| Additive Material | Additive Concentration (wt%) | Thermal Conductivity (W/m·K) | Latent Heat of Fusion (J/g) | Key Finding |

|---|---|---|---|---|

| Expanded Graphite (EG) & DMDBS | 6% EG, 3% DMDBS | 4.276 | 197.3 | Maintains high enthalpy with significantly improved thermal conductivity nih.gov. |

| Carbon Nanotubes (CNTs) | 3% | ~0.36 | 233.0 | Achieved a 1.5-fold increase in thermal conductivity over pure 1-Octadecanol mdpi.com. |

| Grafted MWCNTs | 5% | - | 267.7 | Enhanced thermal conductivity by 262.5% while retaining nearly all latent heat capacity researchgate.netkfupm.edu.sa. |

| Graphene | ~4% | - | ~203 (calculated) | Resulted in a 140% increase in thermal conductivity with minimal loss of storage capacity acs.org. |

| Modified Graphene Oxide (KGO) | 3% | - | ~237-254 | Increased thermal conductivity by 125.5% and accelerated heat storage/release rates bohrium.com. |

Hybrid systems involving metal oxides can impart additional functionalities, such as magnetic properties, alongside thermal energy storage. While research on 1-Octadecanol with Fe3O4 is emerging, silica (B1680970) (SiO2) has been effectively used to create form-stable CPCMs. A 1-Octadecanol/SiO2 hybrid material prepared via a sol-gel method demonstrated good form stability, a suitable transition temperature of 56.4°C, and a high transition enthalpy of over 120.8 J/g scientific.net. The silica network acts as a "cage-skeleton," restricting the movement of the 1-Octadecanol molecular chains at high temperatures and preventing leakage scientific.net.

Polymers provide a versatile platform for encapsulating 1-Octadecanol, creating both solid-solid and shape-stabilized PCMs.

Polyurethane (PU): Polyurethane-based PCMs have been prepared using polyethylene glycol (PEG) and 1-Octadecanol as the phase change components. These materials exhibit excellent energy storage capacity, with enthalpy values reaching up to 126 J/g, and demonstrate great thermal stability at 100°C without leakage researchgate.net.

Polylactic Acid (PLA): Biodegradable composites have been developed by blending the PEG/1-Octadecanol polyurethane PCM with polylactic acid (PLA). These PLA/PCM composite films show good thermal energy storage properties and suitable phase change temperatures, making them viable for applications in the 10°C to 55°C range researchgate.net. In a separate approach, PLA aerogels with around 90% porosity have been used as a scaffold for PCMs, resulting in composites with high phase change enthalpies of 100-250 J/g imdea.org.

Thermophysical Characterization of Octadecanol PCMs

The performance of a PCM is defined by its thermophysical properties. For 1-Octadecanol, key properties include the phase transition temperature, latent heat of fusion, and thermal conductivity. Differential Scanning Calorimetry (DSC) is a primary technique used to measure the melting temperatures and enthalpies of these materials mdpi.comnih.gov. Pure 1-Octadecanol has a melting peak temperature around 62.1°C and a melting enthalpy of approximately 246.1 J/g nih.govmdpi.com. When incorporated into composites, these values can be altered. For instance, in an EG-based composite, the melting peak shifted to 57.2°C with an enthalpy of 197.3 J/g nih.govmdpi.com. The addition of CNTs can slightly lower the phase transition temperature and latent heat due to interactions that reduce the cohesive forces between 1-Octadecanol molecules mdpi.com. Despite these slight reductions, the resulting CPCMs retain high energy storage densities suitable for thermal management mdpi.com.

| Property | Value | Source |

|---|---|---|

| Melting Temperature | ~56-62°C | mdpi.comnih.gov |

| Latent Heat of Fusion | ~240-269 J/g | mdpi.comnih.govresearchgate.net |

| Freezing Point | ~57.12°C | buct.edu.cn |

| Thermal Conductivity | ~0.2-0.4 W/m·K | mdpi.com |

Phase Transition Kinetics and Mechanisms in Octadecanol PCMs

Understanding the kinetics of the phase transition is crucial for designing efficient thermal energy storage systems. Studies on 1-Octadecanol-based CPCMs using non-isothermal kinetics have revealed that the addition of a support matrix alters the phase change process nih.govnih.gov.

For a composite of 1-Octadecanol with expanded graphite and a sorbitol derivative, the phase transition was described by a two-step consecutive reaction model nih.gov. The activation energies for the transition were found to decrease at the initial stage of melting and increase at the later stage compared to pure 1-Octadecanol nih.gov. This change in kinetics is attributed to the "size and nanoconfinement effect," where the porous structure of the composite matrix influences the crystallization and melting behavior of the PCM nih.govnih.gov. This confinement can make the phase transition process of the composite resemble a solid-solid transition, which helps to prevent PCM leakage and provides a wider available temperature range for operation nih.gov. The interaction between 1-Octadecanol and the porous polymer matrix, such as hydrogen bonding, can also induce greater disorder in the PCM molecules, which effectively reduces supercooling—a phenomenon where a material cools below its freezing point without solidifying repec.orgresearchgate.net.

Enhancement of Solar-to-Thermal and Magnetic-to-Thermal Conversion

While direct research specifically employing 6-octadecanol in thermal energy conversion systems is not prominent in available literature, the principles are well-established through studies of its isomer, 1-octadecanol. Long-chain fatty alcohols are recognized as effective organic phase-change materials (PCMs) due to their high latent heat storage capacity and suitable phase transition temperatures. mdpi.comresearchgate.netresearchgate.net

The core concept involves creating composite materials where one component efficiently converts solar or magnetic energy into heat, and the PCM (like an octadecanol) stores this heat at a nearly constant temperature during its phase transition.

Solar-to-Thermal Conversion: In these systems, photothermal materials such as carbon nanotubes or metal oxides are integrated with a PCM. doi.orgnih.gov These materials are designed to have high absorption of solar radiation, which is then converted to thermal energy. The 1-octadecanol matrix absorbs this generated heat, melts, and stores the energy as latent heat. This stored energy can be released later when the temperature drops, allowing the PCM to solidify. The efficiency of such systems relies on the thermal conductivity of the composite and the latent heat capacity of the PCM. researchgate.net

Magnetic-to-Thermal Conversion: This process utilizes magnetic nanoparticles (e.g., Fe₃O₄) dispersed within a PCM matrix. researchgate.netnih.gov When subjected to an alternating magnetic field, these nanoparticles generate heat through Néel and Brownian relaxation losses. nih.gov A PCM like 1-octadecanol can effectively store this dissipated thermal energy, providing a method for thermal energy management in applications like hyperthermia or targeted heat delivery. nih.gov

The properties of 1-octadecanol as a PCM are summarized below. It is expected that this compound would exhibit similar phase-change characteristics, though its branched nature might influence its melting point and latent heat.

| Property | Value (for 1-Octadecanol) | Significance in Thermal Conversion |

| Melting Point | 56-59 °C | Defines the operating temperature for heat storage and release. |

| Latent Heat of Fusion | ~240 J/g | High value indicates a large thermal energy storage capacity. mdpi.com |

| Thermal Conductivity | ~0.24 W/m·K (Pure) | Low value is a primary challenge; enhanced with fillers like CNTs. mdpi.com |

Octadecanol in Supramolecular Chemistry and Self-Assembly

The self-assembly of long-chain alcohols is a foundational concept in supramolecular chemistry, driven by a balance of intermolecular forces. While specific studies on this compound are limited, its behavior can be inferred from research on other chiral and secondary long-chain alcohols. As a chiral secondary alcohol, this compound's assembly is dictated by the interplay between hydrogen bonding at its hydroxyl group and van der Waals interactions along its alkyl chains. aip.orgnih.gov

Long-chain alcohols readily self-assemble at interfaces to form ordered crystalline structures and thin films. aip.orgnih.gov Unlike primary alcohols such as 1-octadecanol, which tend to form simple, dense zigzag chains, the structure of this compound is more complex. aip.orgnih.gov The position of the hydroxyl group partway down the carbon chain and the inherent chirality of the molecule introduce steric constraints that influence molecular packing. This can lead to the formation of more complex, less dense assemblies compared to its linear isomer. slu.se When intrinsically chiral molecules like this compound assemble, they can form unique chiral pocket structures rather than simple linear chains. aip.orgnih.gov

The primary interactions governing the self-assembly of this compound are:

Hydrogen Bonding: The hydroxyl (-OH) group is highly polar and forms strong, directional hydrogen bonds with neighboring molecules. This is a primary driving force for the initial formation of molecular aggregates. libretexts.orgchemistrystudent.comchemguide.co.uk

Van der Waals Forces: The long C₁₈ alkyl chain provides significant, albeit weaker, van der Waals interactions. These forces become collectively strong and are crucial for the ordering and crystallization of the molecules into stable assemblies. slu.selibretexts.org

| Intermolecular Force | Location on this compound | Role in Self-Assembly |

| Hydrogen Bonding | Hydroxyl (-OH) group | Directs initial molecular association and head-group arrangement. chemistrystudent.com |

| Van der Waals Forces | C₁₈H₃₇ alkyl chain | Stabilizes the assembly through chain-chain packing and ordering. libretexts.org |

| Dipole-Dipole Interactions | Polar C-O-H bonds | Contributes to the overall intermolecular attraction. libretexts.org |

Research has demonstrated that the crystallization of octadecanol can be precisely controlled using templated surfaces. While this work was performed with the linear isomer, the principles are applicable. By creating patterned self-assembled monolayers (SAMs) on a substrate (e.g., silicon), it is possible to create nucleating sites that guide the crystallization of octadecanol from a solution. aip.orgnih.gov The morphology of the resulting crystalline structures—whether linear, branched, or dendritic—can be tailored by subtle changes in the template's backbone structure. aip.orgnih.gov

For a chiral secondary alcohol like this compound, templated crystallization would be further influenced by stereospecific interactions between the molecule and the surface. The chirality of the molecule could lead to enantioselective adsorption and growth on chiral templates or surfaces, a principle of significant interest in the fabrication of specialized materials. acs.orgpsu.edu The bulkier nature of this compound compared to its linear isomer would also affect how it fits into the template's backbone, potentially leading to different crystal morphologies.

Octadecanol in Surface Science and Interfacial Phenomena

Plant epicuticular waxes form a multifunctional, protective layer on the surface of leaves and stems. researchgate.net These waxes are complex mixtures of long-chain aliphatic compounds, including alkanes, esters, fatty acids, and primary and secondary alcohols. nih.govsi.edu Long-chain alcohols are key components that influence the structure and properties of the wax, such as its ability to prevent water loss and repel pathogens. researchgate.netnih.gov

While this compound has not been specifically identified as a major component used in wax models, its chemical nature—a long-chain fatty alcohol—makes it a relevant compound for understanding the fundamental principles of these layers. Models of epicuticular waxes are constructed using representative molecules to study how their self-assembly leads to the observed macroscopic properties. semanticscholar.org The amphiphilic character of this compound, with a polar head group and a long nonpolar tail, is typical of the alcohol constituents found in natural waxes. Studies on the composition of these layers reveal that primary alcohols tend to be more concentrated within the intracuticular wax, while secondary alcohols have been found exclusively in the outer epicuticular layer in some species, making them directly relevant to surface interactions. nih.govsi.edu

Evaporation Suppression Studies in Monolayer Films

Long-chain fatty alcohols, such as octadecanol, are known for their ability to form a thin, single-molecule layer (monolayer) on the surface of the water. This film acts as a physical barrier that can significantly reduce the rate of evaporation. This technology is of particular interest for conserving water in reservoirs located in arid regions.

The primary mechanism for this evaporation resistance is the creation of a tightly packed film that impedes the escape of water molecules from the liquid phase to the vapor phase. researchgate.net The effectiveness of this barrier is dependent on several factors, including the ability of the molecules to remain tightly packed against environmental pressures like wind and dust, and their adhesion to the water surface. researchgate.net

Research has demonstrated the potential of octadecanol monolayers in controlled environments.

An experimental investigation using an octadecanol film achieved an evaporation suppression of 60% with a water temperature of 25°C and an air temperature of 20°C.

In another study, an emulsion of octadecanol with a surfactant (Brij-35) resulted in a 36% reduction in evaporation. nih.gov

The performance of these films is, however, highly susceptible to environmental conditions. The effectiveness of an octadecanol monolayer decreases sharply with increasing wind speed. waterjournal.ir While effective at low wind speeds, high winds can disrupt the integrity of the film, reducing its performance. nih.govwaterjournal.ir Temperature also plays a role, with some studies showing improved performance at higher temperatures. nih.gov

Octadecanol in Polymer Science and Organic Electronics

Conjugated polymers are a class of organic semiconductors essential for flexible electronic devices like organic solar cells and thin-film transistors. A significant challenge in their application is their typically poor solubility in common, environmentally benign solvents, which complicates device fabrication. To overcome this, researchers often modify the polymer structure, for instance, by attaching flexible side chains to the rigid polymer backbone to enhance solubility. taylorfrancis.comnih.gov Common strategies include adding long alkyl chains or oligo(ethylene glycol) side chains. osti.gov

However, a review of the available scientific literature did not yield specific studies or data on the use of this compound as an additive or a side-chain component to improve the solution processability of conjugated polymers.

Polymer stabilizers are additives that inhibit degradation from factors like heat, oxidation, and UV light, thereby extending the material's lifespan and maintaining its properties. wikipedia.org Fatty alcohols are sometimes used in polymer formulations for various purposes.

Research and industrial literature indicate that stearyl alcohol (1-octadecanol) is used as a stabilizer, emulsifier, thickener, lubricant, and dispersing agent in the production of plastics and rubbers. Its functions include improving viscosity properties and acting as a softener.

No specific information was found regarding the use of the this compound isomer as a stabilizer or additive in polymeric formulations. The branched structure of this compound would present different steric and polarity characteristics compared to the linear 1-octadecanol, which would significantly alter its function and compatibility within a polymer matrix.

Octadecanol in Analytical Sample Preparation and Separation Science

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a common technique used to analyze compounds that have low volatility or poor thermal stability. sigmaaldrich.com Long-chain alcohols like this compound are not sufficiently volatile to be analyzed directly by GC. Therefore, they must be chemically modified into a more volatile form, or "derivative." libretexts.org

The hydroxyl (-OH) group in this compound is the active site for derivatization. As a secondary alcohol, its reactivity is generally lower than that of a primary alcohol due to steric hindrance. sigmaaldrich.com Common derivatization methods applicable to alcohols include:

Silylation: This is one of the most common methods, where the active hydrogen of the hydroxyl group is replaced by a silyl group, such as a trimethylsilyl (TMS) group. This reaction, often carried out with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), breaks the intermolecular hydrogen bonds and creates a less polar, more volatile TMS-ether that is suitable for GC analysis. sigmaaldrich.comlibretexts.org

Acylation: This process involves reacting the alcohol with a carboxylic acid derivative (like an acid halide) to form an ester. libretexts.org This also increases volatility and can be used to introduce a chromophore for enhanced detection in liquid chromatography (LC). nih.gov

While these are standard chemical procedures applicable to a secondary alcohol like this compound, a review of the literature found no specific studies detailing an optimized derivatization protocol or chromatographic analysis method for this particular isomer.

In the analysis of food samples for contaminants like pesticides, the presence of high concentrations of fat can interfere with the analytical process. To address this, specialized sorbents are developed to selectively remove lipids from the sample extract in a process known as "cleanup."

Recent research has focused on synthesizing novel hydrophobic sorbents by chemically modifying natural polymers. One such study involved the creation of hydrophobic alginic acid derivatives through an esterification reaction with various alcohols, including octadecanol. The resulting material, hydrophobic alginic acid–octadecanol (HAA-C18), was highly effective at removing fat from food samples.

The study demonstrated that the HAA-C18 sorbent could efficiently remove between 77% and 83% of the fat from a sample, which was the highest percentage among the different derivatives tested. This high efficiency is attributed to the long, hydrophobic C18 alkyl chain grafted onto the alginic acid polymer, which readily interacts with and binds the fat molecules.

It is important to note that the study refers to the reactant as "octadecanol" without specifying the isomer. In industrial and chemical synthesis, "octadecanol" typically refers to the most common and readily available isomer, 1-octadecanol. The use of this compound, with its secondary hydroxyl group, could potentially lead to a different degree of esterification and fat removal efficiency due to increased steric hindrance around the reaction site.

Table 1: Performance of Hydrophobic Alginic Acid (HAA) Derivatives in Fat Removal

| Sorbent Derivative | Degree of Esterification (%) | Fat Removal (%) |

| HAA-C1 (Methanol) | 63.7 ± 4.6 | 77 - 83 |

| HAA-C4 (Butanol) | 57.3 ± 2.7 | 77 - 83 |

| HAA-C18 (Octadecanol) | 59.4 ± 3.1 | 77 - 83 (Highest) |

Analytical Methodologies for Octadecanol Characterization

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. nih.gov For 6-octadecanol, various chromatographic methods are employed to isolate it from complex matrices and to determine its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. nih.govijhsr.org It is widely utilized for both the qualitative identification and quantitative measurement of this compound in various samples. ijhsr.orgphytojournal.com

The process begins with the GC, which separates compounds based on their different volatilities and interactions with a stationary phase within a column. nih.gov The sample, often after derivatization (e.g., silylation) to increase volatility, is injected into the GC system. gcms.cz As the vaporized sample is carried through the column by an inert gas, its components separate. Subsequently, the separated molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification by comparison with spectral libraries, such as the National Institute of Standards and Technology (NIST) library. ijhsr.org For quantification, the area of the chromatographic peak corresponding to this compound is measured and compared against a standard curve. nih.gov

Several studies have reported the successful identification of 1-octadecanol (a structural isomer of this compound with similar chromatographic behavior) in various natural extracts using GC-MS, confirming the method's applicability. ijhsr.orgphytojournal.comumpr.ac.idumpr.ac.id

Table 1: Typical GC-MS Parameters for Long-Chain Alcohol Analysis

| Parameter | Typical Setting | Purpose |

| Column | DB-5MS (5% diphenyl/95% dimethylpolysiloxane) | Separation of compounds based on polarity and boiling point. nih.gov |

| Injector Mode | Splitless | Introduces the entire sample volume onto the column for trace analysis. nih.gov |

| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |

| Oven Program | Initial temp: 50-60°C, ramped to ~320°C | Controls the separation by managing the volatility of compounds. nih.govgcms.cz |

| Ionization Mode | Electron Impact (EI) at 70 eV | Fragments the analyte molecules to produce a characteristic mass spectrum. nih.gov |

| Detector | Mass Spectrometer (e.g., Time-of-Flight) | Detects and identifies fragmented ions based on their mass-to-charge ratio. nih.gov |

Thin Layer Chromatography (TLC) for Separation and Purification

Thin Layer Chromatography (TLC) is a simple, cost-effective, and rapid method used for the separation and qualitative analysis of compounds. azecs.azsigmaaldrich.com It is particularly useful for monitoring reaction progress, assessing sample purity, and for the small-scale purification of compounds like this compound. azecs.azwisc.edu

TLC operates on the principle of separating components based on their differential affinities for a stationary phase and a mobile phase. khanacademy.org The stationary phase is typically a thin layer of an adsorbent material, such as silica (B1680970) gel or alumina, coated onto a plate of glass or aluminum. nih.govazecs.az A small spot of the sample containing this compound is applied near the bottom of the plate, which is then placed in a sealed chamber containing a solvent system (the mobile phase). azecs.az

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates. nih.gov The separation is based on polarity; for a polar stationary phase like silica gel (Normal-Phase TLC), less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds interact more strongly with the stationary phase and travel shorter distances. khanacademy.orgsigmaaldrich.com For long-chain alcohols like this compound, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). sigmaaldrich.com After development, the separated spots can be visualized (e.g., under UV light or with a chemical stain) and the desired compound can be physically scraped from the plate for purification. wisc.edu

Table 2: Common TLC Systems for Separation of Alcohols

| Stationary Phase | Mobile Phase System (Solvent Ratio) | Principle of Separation |

| Silica Gel (polar) | Hexane : Ethyl Acetate | Normal-Phase: Separation based on polarity. Increasing the polarity of the mobile phase (higher % of ethyl acetate) increases the Rf value. sigmaaldrich.com |

| Alumina (polar) | Dichloromethane : Methanol (B129727) | Normal-Phase: Suitable for compounds sensitive to the acidic nature of silica gel, such as amines. aga-analytical.com.pl |

| C18-bonded Silica (non-polar) | Acetonitrile : Water | Reversed-Phase: The stationary phase is non-polar, and a polar mobile phase is used. aga-analytical.com.plchromatographyonline.com |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an advanced analytical technique used to separate, identify, and quantify components in a mixture with high resolution and accuracy. umpr.ac.idspectroscopyonline.com It is suitable for analyzing compounds that are non-volatile or thermally unstable, which might be a limitation for GC. ijhsr.org

In HPLC, a liquid sample is passed through a column packed with a stationary phase under high pressure. umpr.ac.id The components of the sample are separated based on their interactions with the stationary and mobile phases. For long-chain alcohols like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common mode. umpr.ac.id In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as methanol and water. hplc.eu Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

The separated components are detected as they exit the column by a detector (e.g., UV, Refractive Index, or Charged Aerosol Detector - CAD), which generates a signal proportional to the amount of the component. khanacademy.org This allows for both qualitative (based on retention time) and quantitative analysis. umpr.ac.id HPLC is a powerful tool for analyzing complex mixtures containing fatty acids and alcohols. hplc.eupsu.edu

Table 3: General HPLC Configuration for Long-Chain Alcohol Analysis

| Component | Description/Type | Function |

| Column | C18 (Reversed-Phase) | Stationary phase where separation occurs based on hydrophobicity. hplc.eu |

| Mobile Phase | Methanol / Water or Acetonitrile / Water | Liquid that carries the sample through the column. hplc.eu |

| Pump | High-pressure pump | Delivers the mobile phase at a constant flow rate. khanacademy.org |

| Injector | Autosampler or manual injector | Introduces a precise volume of the sample into the mobile phase stream. umpr.ac.id |

| Detector | Charged Aerosol Detector (CAD), Refractive Index (RI) | Detects the analytes as they elute from the column. CAD is suitable for non-volatile analytes without a UV chromophore. psu.edu |

Spectroscopic Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about its structure and composition. For this compound, spectroscopic methods are indispensable for elucidating its precise molecular structure and identifying its functional groups.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Quantitative Determination

Infrared (IR) spectroscopy and its more advanced version, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. umpr.ac.id The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular bonds to vibrate at specific frequencies. aga-analytical.com.pl

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its identity as a long-chain alcohol. researchgate.net These include a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol group, strong absorptions from the C-H stretching of the long alkyl chain, and a distinct C-O stretching vibration. researchgate.netuomustansiriyah.edu.iq FTIR can be used for both qualitative identification by matching the "fingerprint" region of the spectrum and, with appropriate calibration, for quantitative analysis. aga-analytical.com.pl

Table 5: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Description |

| ~3300 | O-H stretch | Alcohol | Strong, broad band due to hydrogen bonding. orgchemboulder.com |

| 2960-2850 | C-H stretch | Alkane | Strong, sharp bands from the CH₂ and CH₃ groups. uomustansiriyah.edu.iqlibretexts.org |

| ~1465 | C-H bend | Alkane | Bending (scissoring) vibration of CH₂ groups. uc.edu |

| ~1050 | C-O stretch | Secondary Alcohol | Stretching vibration of the carbon-oxygen bond. uomustansiriyah.edu.iq |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. The data acquired can provide information about the molecular weight and elemental composition of a sample, as well as its chemical structure. For a long-chain secondary alcohol like this compound, various MS ionization methods can be employed, each providing distinct information.

Electron Ionization (EI) is a hard ionization technique that uses a beam of high-energy electrons (typically 70 eV) to ionize molecules in the gas phase. creative-proteomics.comuni-saarland.de This process imparts significant energy to the molecule, leading to the formation of a radical cation (molecular ion, M•+) and causing extensive and reproducible fragmentation. creative-proteomics.comuni-saarland.de The resulting mass spectrum is a "fingerprint" rich with structural information, useful for identifying unknown compounds. creative-proteomics.com EI is well-suited for organic molecules with molecular weights under 600. creative-proteomics.com

For long-chain alcohols like isomers of octadecanol, the molecular ion peak is often weak or absent. The fragmentation pattern is characterized by several key processes:

Alpha-Cleavage: The bond between the first and second carbon atoms adjacent to the oxygen-bearing carbon is cleaved. For this compound, this would involve cleavage between C5-C6 and C6-C7.

Dehydration: A molecule of water (H₂O) is lost, resulting in a peak at M-18.

Hydrocarbon Fragmentation: A series of peaks corresponding to the loss of successive alkyl radicals creates clusters of ions separated by 14 mass units (–CH₂–). libretexts.org This produces characteristic ions at m/z values such as 43, 57, 71, etc.

The mass spectrum of the related compound 1-Octadecanol shows characteristic fragment ions that can be used for identification.

Table 1: Characteristic EI-MS Fragment Ions for 1-Octadecanol

| m/z | Relative Intensity | Proposed Fragment |

|---|---|---|

| 41 | 73.2% | C₃H₅⁺ |

| 43 | 100.0% | C₃H₇⁺ |

| 55 | 94.8% | C₄H₇⁺ |

| 56 | 51.3% | C₄H₈⁺ |

| 57 | 92.8% | C₄H₉⁺ |

| 69 | 82.4% | C₅H₉⁺ |

| 83 | 97.4% | C₆H₁₁⁺ |

Data sourced from the NIST Mass Spectrometry Data Center for 1-Octadecanol. chemicalbook.com

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from a liquid solution. libretexts.org It is particularly useful for analyzing large, polar, and thermally labile molecules. Unlike EI-MS, ESI-MS typically produces minimal fragmentation, with the primary ion observed often being the protonated molecule [M+H]⁺ or an adduct with another cation (e.g., [M+Na]⁺). libretexts.org

However, the direct analysis of non-polar compounds like long-chain alcohols by ESI is challenging due to their poor ionization efficiency. researchgate.netnih.gov To overcome this, derivatization is often required. The terminal hydroxyl (–OH) group can be reacted with a charged or easily ionizable tag. rsc.org For example, dimethylglycine (DMG) esters have been developed as derivatives for the sensitive ESI-MS/MS analysis of primary and secondary alcohols. researchgate.netnih.gov These derivatives readily form ions, allowing for detection and structural analysis through tandem mass spectrometry (MS/MS) experiments, such as precursor ion or neutral loss scans. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another soft ionization technique primarily used for the analysis of large biomolecules, but it has proven useful in lipid analysis as well. nih.gov In this method, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte with it into the gas phase with minimal fragmentation. mdpi.com

MALDI-TOF MS is well-suited for determining the molecular weight of components within a complex mixture. nih.gov For fatty alcohols, this technique can provide a clear molecular ion peak, which might be difficult to obtain with EI-MS. While not as common for small molecules as other methods, it can be used to analyze the chain lengths of fatty alcohols and their derivatives. sun.ac.zaresearchgate.net The choice of matrix is critical; for example, 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) has been identified as a promising matrix for the analysis of free fatty acids, which are structurally related to fatty alcohols. mdpi.com

Chemical Ionization (CI) is a soft ionization technique that uses a reagent gas (such as methane (B114726) or ammonia) to ionize the analyte through gas-phase ion-molecule reactions. uni-saarland.de The reagent gas is first ionized by electrons, and these primary ions then react with neutral analyte molecules, typically through proton transfer. cdnsciencepub.com Because this process is less energetic than EI, CIMS produces less fragmentation, usually resulting in a prominent protonated molecular ion [M+H]⁺. cdnsciencepub.com

For long-chain alcohols, the major fragmentation pathway in CIMS is the loss of a water molecule from the protonated parent ion, forming a stable alkyl carbocation [M+H-H₂O]⁺. cdnsciencepub.com Studies on C5 and C6 alkanols have shown that the degree of subsequent fragmentation of this alkyl ion depends on the structure of the alcohol (primary, secondary, or tertiary) and the exothermicity of the initial protonation reaction. cdnsciencepub.com As this compound is a secondary alcohol, it would be expected to form a relatively stable secondary carbocation upon water loss, with less subsequent fragmentation compared to a primary isomer. cdnsciencepub.com In positive chemical ionization using methane, ions corresponding to [M+1]⁺ and [M-1]⁺ may also be observed. nih.gov

Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. numberanalytics.com It is used to study the thermal properties of materials, including melting, crystallization, and solid-solid phase transitions. numberanalytics.com A DSC thermogram plots heat flow against temperature, with endothermic events (like melting) and exothermic events (like crystallization) appearing as peaks. numberanalytics.com

For long-chain alcohols like 1-Octadecanol, DSC is used to determine key thermal properties such as melting point, crystallization temperature, and the enthalpy of fusion (latent heat). researchgate.netresearchgate.net These compounds can exhibit complex phase behavior, including the formation of a "rotator phase" before melting. This is a solid-solid transition where the molecules gain rotational freedom along their long axis while remaining in a fixed crystal lattice. scite.ai DSC can detect this transition, which appears as a smaller endothermic peak at a temperature just below the main melting peak. scite.ai

Research on the related compound 1-Octadecanol provides precise data on its phase transitions.

Table 2: Thermal Properties of 1-Octadecanol Determined by DSC

| Thermal Property | Reported Value | Source(s) |

|---|---|---|

| Melting Point | 59.00 °C - 59.8 °C | researchgate.netatamanchemicals.com |

| Latent Heat of Fusion (Melting Enthalpy) | ~140.20 - 245.97 kJ/kg | researchgate.netresearchgate.net |

This data is crucial for applications involving phase change materials, where understanding the energy storage capacity and transition temperatures is essential. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability of materials by measuring the change in mass as a function of temperature in a controlled atmosphere. tainstruments.comeltra.com For this compound, TGA reveals the temperature at which it begins to decompose, providing crucial data for its use in applications involving heat.

Pure 1-octadecanol typically shows a one-step weight loss process corresponding to its thermal decomposition. researchgate.net Studies on composites incorporating 1-octadecanol have shown that its thermal stability can be influenced by the surrounding matrix. For instance, when encapsulated within a hierarchical porous polymer, the thermal stability of the composite was reported to increase significantly compared to pure octadecanol. acs.org In one study, the decomposition temperature of pure octadecanol was noted to be around 196 °C, which increased in its composite forms. acs.org Another study involving lauric acid-octadecanol eutectic mixtures found that the initial weight loss temperature of the mixture was approximately 116.06 °C. acs.org

The following table summarizes the thermal decomposition data for 1-octadecanol and its composites from various studies.

| Material | Initial Decomposition Temperature (°C) | Key Observations |

| Pure 1-Octadecanol | ~196 | Single-step decomposition. acs.org |

| Lauric acid/Octadecanol Eutectic Mixture | ~116.06 | The main weight loss occurred between 116.06–312.16 °C. acs.org |

| 1-Octadecanol/Mesoporous Silica SSPCMs | 150-225 | Weight loss occurred at a higher temperature range compared to pure C18. researchgate.net |

X-ray Diffraction (XRD) for Crystalline Structure and Order

X-ray Diffraction (XRD) is an indispensable tool for elucidating the crystalline structure of materials. For long-chain alcohols like octadecanol, XRD provides detailed information about their packing arrangements, polymorphic forms, and the orientation of molecules within the crystal lattice. ub.edukyoto-u.ac.jp

Studies on 1-octadecanol have revealed its complex polymorphic behavior. ub.edu The crystal structure of one of its low-temperature forms has been determined to be similar to that of hexadecanol (B772), belonging to the space group A2/a. ub.edukyoto-u.ac.jp In this form, the alkyl chains are packed in layers and are hydrogen-bonded, forming infinite chains parallel to the c-axis. ub.edu The molecules are tilted with respect to the molecular layers. ub.edu

Grazing incidence X-ray diffraction (GIXD) studies of octadecanol monolayers at the air/water interface have shown that the molecular arrangement is dependent on factors like lateral pressure and temperature. aip.orgaip.org At low pressures, the molecules are tilted, and the unit cells can be distorted. aip.orgaip.org Interestingly, at an intermediate temperature of 22 °C, the unit cell can remain hexagonal in the water plane despite the molecular tilt. aip.orgaip.org

The characteristic XRD peaks for pure 1-octadecanol are typically observed at specific 2θ angles, indicating its crystalline nature. mdpi.comresearchgate.net For example, distinct diffraction peaks for octadecanol have been reported at 2θ values of 6.4°, 20.7°, 21.8°, 22.3°, and 24.6°. mdpi.com When incorporated into composite materials, the XRD pattern of the composite often shows the characteristic peaks of octadecanol, confirming its presence in a crystalline state within the matrix. mdpi.com

The table below presents typical XRD peak positions for 1-octadecanol.

| 2θ Angle (°) |

| 6.4 |

| 20.7 |

| 21.8 |

| 22.3 |

| 24.6 |

| Data sourced from a study on NiO@CF/OD composite phase change materials. mdpi.com |

Microscopic Techniques for Morphological Characterization (e.g., Field Emission Scanning Electron Microscopy, FE-SEM)

Microscopic techniques, particularly Field Emission Scanning Electron Microscopy (FE-SEM), are vital for visualizing the surface morphology and microstructure of materials at high resolution. In the context of this compound, FE-SEM is often employed to study its crystalline morphology and its dispersion within composite materials.